molecular formula C10H14MgO8 B8099833 Magnesium ethyl malonate

Magnesium ethyl malonate

Cat. No. B8099833
M. Wt: 286.52 g/mol
InChI Key: DVWUPYHFVYOPNV-UHFFFAOYSA-L
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Patent
US05948786

Procedure details

Magnesium ethyl malonate was prepared as follows: To a stirred THF solution (1 L) of monoethyl malonate (183.18 g, 1.39 mol) was added magnesium ethoxide (79.54 g, 0.70 mol) in several portions. After about 4 hours, the solvent was removed under reduced pressure and the residue was reevaporated with toluene to give magnesium ethyl malonate (190.82 g).
Quantity
183.18 g
Type
reactant
Reaction Step One
Quantity
79.54 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[O-]CC.[Mg+2:13].[O-]CC>C1COCC1>[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Mg+2:13].[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([O-:5])=[O:4])[CH3:9] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
183.18 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
79.54 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Magnesium ethyl malonate was prepared
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was reevaporated with toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)OCC.[Mg+2].C(C)OC(CC(=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 190.82 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05948786

Procedure details

Magnesium ethyl malonate was prepared as follows: To a stirred THF solution (1 L) of monoethyl malonate (183.18 g, 1.39 mol) was added magnesium ethoxide (79.54 g, 0.70 mol) in several portions. After about 4 hours, the solvent was removed under reduced pressure and the residue was reevaporated with toluene to give magnesium ethyl malonate (190.82 g).
Quantity
183.18 g
Type
reactant
Reaction Step One
Quantity
79.54 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[O-]CC.[Mg+2:13].[O-]CC>C1COCC1>[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Mg+2:13].[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([O-:5])=[O:4])[CH3:9] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
183.18 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
79.54 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Magnesium ethyl malonate was prepared
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was reevaporated with toluene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC(=O)[O-])(=O)OCC.[Mg+2].C(C)OC(CC(=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 190.82 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.